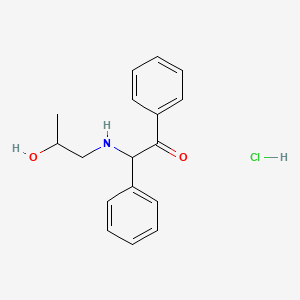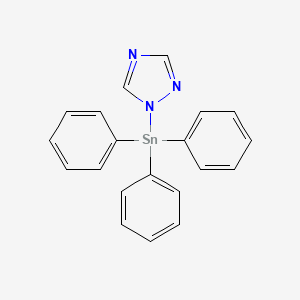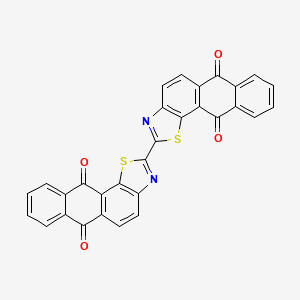
(2,2'-Bianthra(2,1-d)thiazole)-6,6',11,11'-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused anthraquinone and thiazole rings, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone typically involves the condensation of anthraquinone derivatives with thiazole precursors. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the fused ring structure. Common reagents used in the synthesis include sulfur-containing compounds and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the anthraquinone and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium and platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: A simpler compound with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but without the fused anthraquinone structure.
Uniqueness
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone stands out due to its fused ring structure, which imparts unique chemical and physical properties. This structural complexity enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
6451-12-3 |
|---|---|
Formule moléculaire |
C30H12N2O4S2 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-(6,11-dioxonaphtho[2,3-g][1,3]benzothiazol-2-yl)naphtho[2,3-g][1,3]benzothiazole-6,11-dione |
InChI |
InChI=1S/C30H12N2O4S2/c33-23-13-5-1-3-7-15(13)25(35)21-17(23)9-11-19-27(21)37-29(31-19)30-32-20-12-10-18-22(28(20)38-30)26(36)16-8-4-2-6-14(16)24(18)34/h1-12H |
Clé InChI |
VYPILCHHNHVAAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(S4)C5=NC6=C(S5)C7=C(C=C6)C(=O)C8=CC=CC=C8C7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




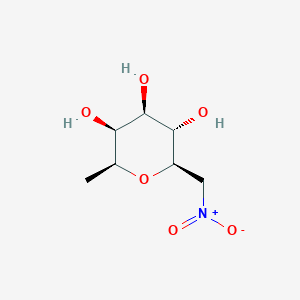

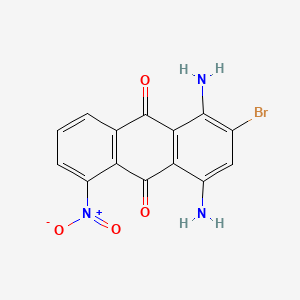

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
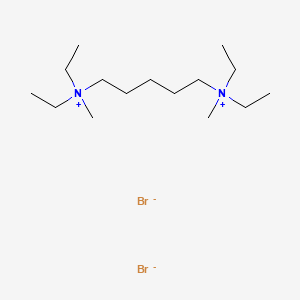
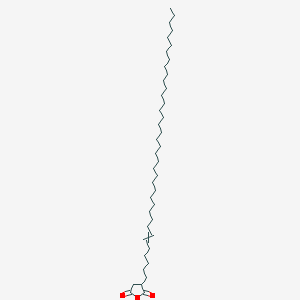
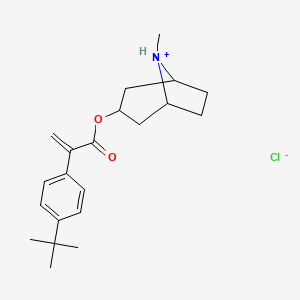

![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
